N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide
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Overview
Description
N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide typically involves multiple steps, including cyclization and functional group transformations. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly as a colchicine-binding site inhibitor.
Mechanism of Action
The mechanism of action of N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide involves its interaction with specific molecular targets. It has been shown to bind to the colchicine site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: Known for their potent fibroblast growth factor receptor inhibitory activity.
1H-Pyrazolo[3,4-b]pyridines: Exhibiting diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness: N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide stands out due to its specific interaction with the colchicine-binding site on tubulin, making it a promising candidate for anticancer drug development . Its ability to disrupt microtubule dynamics and induce cell cycle arrest differentiates it from other similar compounds .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-(1H-pyrrolo[3,2-c]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-8-7(5-11-9)2-3-10-8/h2-5,10H,1H3,(H,11,12,13) |
InChI Key |
LMKHVVIJBFWMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C=CNC2=C1 |
Origin of Product |
United States |
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